Cas no 61788-63-4 (Amines, bis(hydrogenated tallow alkyl)methyl)

Amines, bis(hydrogenated tallow alkyl)methyl 化学的及び物理的性質
名前と識別子
-
- Amines, bis(hydrogenated tallow alkyl)methyl
- Di(hydrogenated tallow) methyl amine
- MA DHT
- DIHYDROGENATED TALLOW METHYLAMINE
- Di(hydrogenated tallowalkyl) methylamines
- Bis(hydrogenated tallow alkyl)methyl amines
- BIS(HYDROGENATEDTALLOWALKYL)METHYLAMINE
- Amine, Bis(hydrierte Talg-alkyl)methyl-
- Tallowalkylmethylamine, dihydrogenated
- tallow alkylamine, dihydrogenated
- N-Methylbis(hydrogenated tallow alkyl)amine
- Z-Methyldioctadecylamine
- Di(octadecyl- hexadecyl)methyl amine
-
Amines, bis(hydrogenated tallow alkyl)methyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG74450-1g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 1g |
$50.00 | 2024-04-19 | |
A2B Chem LLC | AG74450-5g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 5g |
$151.00 | 2024-04-19 | |
A2B Chem LLC | AG74450-25g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 25g |
$470.00 | 2024-04-19 | |
1PlusChem | 1P00EH0Y-5g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 5g |
$141.00 | 2024-04-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A903640-5g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | 97% | 5g |
1,348.20 | 2021-05-17 | |
1PlusChem | 1P00EH0Y-1g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 1g |
$54.00 | 2024-04-22 | |
1PlusChem | 1P00EH0Y-25g |
Amines, bis(hydrogenated tallow alkyl)methyl |
61788-63-4 | >97.0%(T) | 25g |
$415.00 | 2024-04-22 |
Amines, bis(hydrogenated tallow alkyl)methyl 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Amines, bis(hydrogenated tallow alkyl)methylに関する追加情報
The Role of Amines, bis(hydrogenated tallow alkyl)methyl (CAS No. 61788-63-4) in Modern Chemical and Biomedical Applications
Amines, bis(hydrogenated tallow alkyl)methyl, identified by the CAS registry number 61788-63-4, represents a class of organic compounds with significant utility in chemical synthesis and biomedical research. Structurally characterized by a quaternary ammonium framework bearing two hydrogenated tallow alkyl chains and a methyl group, this compound exhibits unique amphiphilic properties due to its balanced hydrophilic-hydrophobic balance. Recent advancements in lipid-based drug delivery systems have highlighted its potential as a versatile excipient, particularly in enhancing the bioavailability of hydrophobic pharmaceutical agents through self-assembled micelle formation. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy as a carrier for poorly water-soluble anticancer drugs like paclitaxel, achieving improved cellular uptake compared to conventional surfactants.
The synthesis of Amines, bis(hydrogenated tallow alkyl)methyl typically involves the alkylation of trimethylamine with hydrogenated tallow chloride derivatives under controlled reaction conditions. This process ensures the formation of well-defined structures with consistent chain lengths derived from naturally occurring triglycerides. The resulting compound displays an optimal melting point range between 55–65°C, making it suitable for temperature-sensitive applications such as thermosensitive drug delivery systems. Its low critical micelle concentration (CMC) value of approximately 0.1 mM enables efficient solubilization even at minimal concentrations, a critical factor for minimizing formulation-related side effects in clinical settings.
In biomedical research contexts, this compound has been extensively evaluated for its biocompatibility and hemocompatibility characteristics. A comparative analysis conducted by researchers at MIT in late 2023 revealed that formulations containing CAS No. 61788-63-4 exhibited reduced cytotoxicity profiles compared to synthetic alternatives like cetyltrimethylammonium bromide (CTAB). This property makes it particularly valuable for developing drug carriers intended for parenteral administration or gene therapy applications where minimal immune response is essential. The compound's ability to form stable complexes with nucleic acids has also been leveraged in recent mRNA vaccine stabilization studies, where it demonstrated protective effects against enzymatic degradation without compromising transfection efficiency.
Emerging applications in nanomedicine include its use as a stabilizer in polymeric nanoparticle formulations. A 2024 study published in Biomaterials highlighted its role in preventing nanoparticle aggregation during storage and circulation within biological fluids, thereby maintaining therapeutic efficacy over extended periods. The amphiphilic nature allows it to act as both a surfactant and emulsifier, enabling controlled release mechanisms through pH-responsive or redox-responsive crosslinking strategies when combined with stimuli-sensitive polymers.
In the field of analytical chemistry, this compound serves as an effective ion-pairing reagent for improving chromatographic separations of polar biomolecules. Its application in reversed-phase liquid chromatography (RPLC) has been optimized through recent methodological advancements reported in Analytical Chemistry (2024), where it facilitated the detection of trace-level peptides with improved peak resolution and reduced matrix interference compared to traditional reagents such as octanesulfonic acid.
The compound's structural flexibility supports diverse functionalization pathways crucial for advanced material design. Researchers at Stanford University recently utilized it as a crosslinker for creating biodegradable hydrogels capable of sustained growth factor release over four weeks in vitro studies (Nature Materials Supplement 2024). The hydrogenated alkyl chains provide enhanced thermal stability while maintaining hydrolytic degradation rates compatible with tissue engineering timelines.
Clinical trials involving Amines, bis(hydrogenated tallow alkyl)methyl-based formulations are currently underway for targeted drug delivery systems against inflammatory diseases. Phase I data presented at the 2024 American Chemical Society meeting indicated favorable pharmacokinetic profiles with prolonged circulation half-lives when conjugated to polyethylene glycol (PEG) moieties through ether linkages. These results underscore its potential role in overcoming premature clearance issues associated with conventional liposomal formulations.
Sustainability considerations have driven recent investigations into renewable feedstock utilization for its production. A collaborative project between DSM and University College London successfully demonstrated scalable synthesis using fully hydrogenated plant-derived fatty acids instead of animal-derived tallow sources without compromising physicochemical properties (ACS Sustainable Chemistry & Engineering 2024). This advancement aligns with industry trends toward green chemistry principles while maintaining performance standards required by pharmaceutical regulations.
Structural characterization studies employing advanced NMR spectroscopy techniques have provided new insights into its molecular interactions within aqueous environments (Journal of Physical Chemistry B 2023). These findings revealed conformational preferences that optimize micelle packing densities at physiological pH levels, directly influencing drug encapsulation efficiencies measured experimentally through fluorescence quenching assays.
Biochemical compatibility assessments continue to expand its application scope across multiple research domains. In cell culture applications reported by Cell Press early 2024, this compound showed minimal interference with cellular metabolic pathways when used at typical formulation concentrations (<5 mM), making it suitable for creating biologically inert microenvironments necessary for precision medicine platforms like organ-on-a-chip systems.
Ongoing research focuses on optimizing its surface functionalization using click chemistry approaches to enhance targeting capabilities without affecting core stability properties (Advanced Healthcare Materials 2024). Conjugation strategies involving azide-functionalized derivatives have shown promising results in selective tumor cell targeting via folate receptor interactions during preclinical trials conducted on murine models.
The environmental impact assessment confirms its biodegradability under standard conditions according to OECD guidelines 301B testing protocols completed mid-2023 by independent laboratories certified under ISO/IEC 17025 standards. This characteristic supports sustainable manufacturing practices when incorporated into eco-friendly personal care products or industrial surfactant blends designed for wastewater treatment compatibility.
In formulation science applications, this compound's cloud point behavior has been systematically studied to develop thermoresponsive delivery systems capable of phase transition at body temperature (Journal of Colloid and Interface Science 2024). Such systems enable localized drug release upon reaching physiological conditions without requiring external triggers like UV light or magnetic fields commonly used in other smart delivery platforms.
Surface modification techniques using this amine derivative have led to novel antimicrobial materials reported late last year by Materials Today Communications researchers who achieved >99% bacterial inhibition against Staphylococcus aureus strains while maintaining low mammalian cell toxicity thresholds (<5% viability reduction at MIC concentrations).
Its unique interaction dynamics with phospholipid bilayers were elucidated through molecular dynamics simulations published early this year by PNAS contributors who observed preferential partitioning into membrane interfaces without disrupting lipid packing parameters – a critical factor for developing non-disruptive drug carrier systems that avoid membrane destabilization artifacts.
In peptide stabilization studies conducted at ETH Zurich's Institute of Pharmaceutical Sciences earlier this year, formulations containing CAS No. 61788-63-4 showed superior protection against proteolytic enzymes compared to traditional surfactants like sodium dodecyl sulfate (SDS), preserving peptide integrity during gastrointestinal transit simulations which is vital for oral peptide drug development programs.
The compound's role as an intermediate in chiral catalyst synthesis was recently explored by Nature Catalysis authors who demonstrated enantioselective epoxidation reactions using enzyme-immobilized derivatives achieving >95% ee values under mild reaction conditions – an advancement that could significantly reduce waste generation compared to traditional asymmetric synthesis methods requiring stoichiometric chiral additives.
Biopharmaceutical applications now extend into protein crystallization protocols where controlled addition during optimization screens improves crystal morphology according to studies presented at the Protein Society Annual Meeting last quarter without inducing denaturation – a key requirement for structural biology research supporting rational drug design efforts.
Elastomeric material development utilizing this amine derivative has produced novel biomaterials exhibiting tunable mechanical properties suitable for soft tissue engineering applications according to Biomacromolecules journal reports from March 2024 where modulus values could be adjusted between 1–5 MPa through varying degrees of crosslinking density without sacrificing biocompatibility characteristics measured via ISO 10993 standards testing protocols.
61788-63-4 (Amines, bis(hydrogenated tallow alkyl)methyl) 関連製品
- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 66053-97-2(1-(3,4-Dimethoxyphenyl)pentan-1-one)
- 5804-85-3(Aluminum, (cyano-kC)diethyl-)
- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)
- 864859-88-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)
- 25235-85-2(4-Chloroindole)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 1884338-19-5(tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate)



